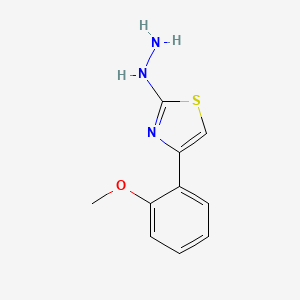

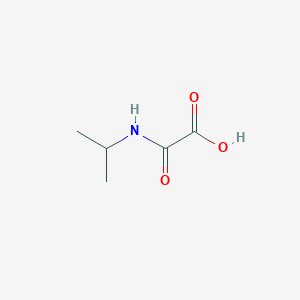

Cyclo(-Ala-His)

Übersicht

Beschreibung

Cyclodextrins are cyclic oligomers of glucose that can form water-soluble inclusion complexes with small molecules and portions of large compounds . They are biocompatible, do not elicit immune responses, and have low toxicities in animals and humans .

Synthesis Analysis

The degradation of starch (which is primarily derived from corn, but also from potatoes and other sources) by the enzyme glucosyltransferase generates cyclodextrins .Molecular Structure Analysis

Cyclodextrins are manufactured from starch, one of the two glucose-containing polymers produced by photosynthesis. Starch consists of D-glucopyranoside building blocks that have both α-1,4- AND α-1,6-GLYCOSIDIC LINKAGES .Chemical Reactions Analysis

Cyclodextrins are used in pharmaceutical applications for numerous purposes, including improving the bioavailability of drugs .Physical And Chemical Properties Analysis

Cyclodextrins are water-soluble and can form inclusion complexes with small molecules and portions of large compounds . The introduction of carbonyl (–CO) groups on the molecular optical properties of cyclodextrins causes a red-shift in the absorption spectrum .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

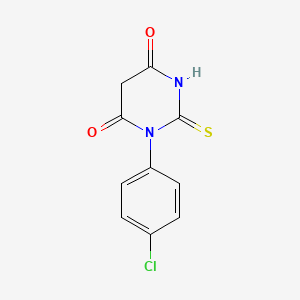

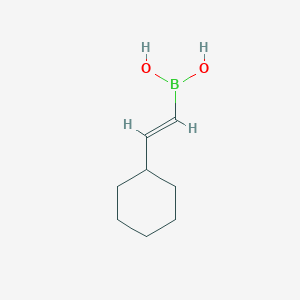

Cyclo(-Ala-His), a cyclic dipeptide, has shown significant potential in anticancer activity. A study by Çelik et al. (2020) explored the most stable conformation of this dipeptide, finding it more stable in a boat form than in a planar conformation. This research also included in silico molecular docking with DNA, suggesting that cyclo(-Ala-His) could be a leading molecule in drug discovery processes, particularly in cancer therapeutics (Çelik, Yilmaz, Ozel, & Akyuz, 2020).

Biological Activity

Lucietto et al. (2006) synthesized cyclo(-Ala-His) from its linear counterpart and found that it inhibited the growth of various cancer cell lines in vitro. Notably, this cyclic dipeptide significantly inhibited the growth of C. albicans, a type of yeast, and demonstrated notable effects on thrombin-induced platelet aggregation (Lucietto, Milne, Kilian, Frost, & Venter, 2006).

Conformational Analysis

Kawai et al. (1983) investigated the structure and conformation of cyclo(-Ala-His), particularly in relation to HC-toxin, a cyclic tetrapeptide. Their research employed nuclear magnetic resonance studies and amino acid oxidase experiments to establish the sequence and configuration of amino acids in HC-toxin, revealing insights into the conformational preferences of such cyclic peptides (Kawai, Rich, & Walton, 1983).

Vibrational Analysis

Cheam and Krimm (1988) conducted a detailed vibrational analysis of cyclo(-Ala-His), studying the Raman and infrared spectra of the peptide in different forms. Their research provided insights into the conformational dynamics of the cyclic dipeptide and its interaction with light, crucial for understanding its physical and chemical properties (Cheam & Krimm, 1988).

Epimerization in Basic Solutions

Munegumi et al. (2014) analyzed the epimerization of cyclic alanyl-alanine, closely related to cyclo(-Ala-His), in basic aqueoussolutions. Their findings indicated that cyclo(-Ala-Ala) has a higher epimerization rate compared to its diastereomeric forms. This study provides insights into the stability and reactivity of cyclic dipeptides in different chemical environments, which can be crucial for their application in scientific research and pharmaceutical development (Munegumia, Fujimoto, Takada, & Nagashima, 2014).

Wirkmechanismus

Zukünftige Richtungen

Cyclodextrin-based nanotechnology seems to provide better therapeutic effect and sustain long life of healthy and recovered cells . Future research will likely focus on expanding the chemical diversity of cyclodextrins, increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell .

Eigenschaften

IUPAC Name |

(3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-5-8(14)13-7(9(15)12-5)2-6-3-10-4-11-6/h3-5,7H,2H2,1H3,(H,10,11)(H,12,15)(H,13,14)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWFDFUTSPWSFY-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What do we know about the structure of cyclo(-Ala-His) and how it was studied?

A1: Cyclo(-Ala-His) is a cyclic dipeptide composed of Alanine and Histidine residues. [, ] Researchers used conformational analysis and Density Functional Theory (DFT) calculations to determine its most stable conformation. [] These calculations revealed that cyclo(-Ala-His) adopts a "boat" conformation as its most stable form rather than a planar one. [] Additionally, FTIR and Raman spectroscopy were employed to analyze the vibrational characteristics of the molecule. [] The experimental spectral data aligned well with the spectra simulated using DFT calculations, confirming the accuracy of the predicted structure. []

Q2: What are the potential applications of cyclo(-Ala-His) in drug discovery?

A2: While further research is needed, cyclo(-Ala-His) has shown promising results as a potential anticancer agent. [] In silico molecular docking studies investigated its interaction with DNA. [] Additionally, the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were analyzed, suggesting that cyclo(-Ala-His) possesses favorable characteristics for further development as a drug candidate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)